1,10-Decanediamine, dihydrochloride
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Overview
Description
1,10-Decanediamine, dihydrochloride is a chemical compound with the molecular formula C10H24N2·2HCl. It is a derivative of 1,10-decanediamine, which is a linear aliphatic diamine. This compound is known for its applications in various fields, including polymer chemistry, pharmaceuticals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,10-Decanediamine, dihydrochloride can be synthesized through the catalytic hydrogenation of decanedinitrile using Raney nickel as a catalyst. The reaction is typically carried out in the presence of ethanol and under high pressure of hydrogen gas . Another method involves the catalytic amination of decanediol at elevated temperatures (220-260°C) using Raney nickel .
Industrial Production Methods: Industrial production of this compound often involves large-scale catalytic hydrogenation processes. The use of high-pressure reactors and efficient catalysts like Raney nickel ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,10-Decanediamine, dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: The compound can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Formation of decanedinitrile or decanediamide.
Reduction: Formation of decylamine.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1,10-Decanediamine, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polyamides and polyurethanes.
Biology: Acts as a cross-linking agent in the preparation of biomaterials.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Employed in the production of corrosion inhibitors, surfactants, and adhesives.
Mechanism of Action
The mechanism of action of 1,10-decanediamine, dihydrochloride involves its ability to interact with various molecular targets through hydrogen bonding and electrostatic interactions. The compound can form stable complexes with metal ions, which is crucial in its role as a cross-linking agent and in the stabilization of polymer structures .
Comparison with Similar Compounds
- 1,8-Diaminooctane
- 1,12-Diaminododecane
- Hexamethylenediamine
- 1,4-Diaminobutane
- 1,7-Diaminoheptane
- 1,6-Diaminohexane
- 1,9-Diaminononane
- 1,3-Diaminopropane
Uniqueness: 1,10-Decanediamine, dihydrochloride is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. This longer chain length enhances its flexibility and ability to form stable polymeric structures, making it particularly valuable in the synthesis of high-performance materials .
Properties
CAS No. |
7408-92-6 |
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Molecular Formula |
C10H25ClN2 |
Molecular Weight |
208.77 g/mol |
IUPAC Name |
decane-1,10-diamine;hydrochloride |
InChI |
InChI=1S/C10H24N2.ClH/c11-9-7-5-3-1-2-4-6-8-10-12;/h1-12H2;1H |
InChI Key |
WUVDVRXQULRMSJ-UHFFFAOYSA-N |
SMILES |
C(CCCCC[NH3+])CCCC[NH3+].[Cl-].[Cl-] |
Canonical SMILES |
C(CCCCCN)CCCCN.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,10-Decanediamine, dihydrochloride; Decane-1,10-diamine dihydrochloride; 1,10-DECANEDIAMINE, DIHYDROCHLORIDE; 10-azaniumyldecylazanium dichloride. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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